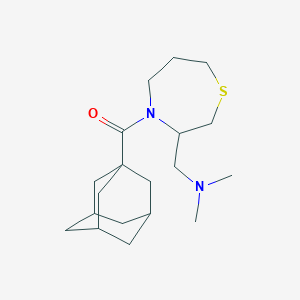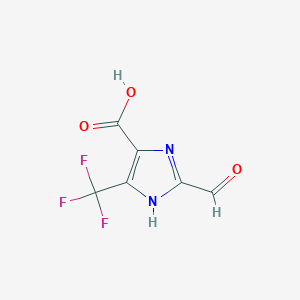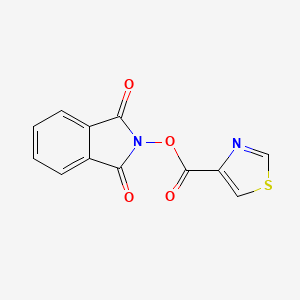
(1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,3s)-Adamantan-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The adamantane structure serves as a core for synthesizing diverse chemical compounds, demonstrating unique reactivities and applications in material science and medicinal chemistry. For instance, adamantane derivatives have been synthesized through regioselective cycloadditions, highlighting their utility in creating complex molecular architectures (Domagała et al., 2003). Another example includes the C-methylation of alcohols by trimethylaluminium, showcasing adamantane's role in modifying alcohol functionalities to enhance molecular properties (Harney et al., 1974).
Biological and Pharmacological Applications
Adamantane derivatives have been explored for their biological activities, including anti-inflammatory properties. Novel tetrahydropyrimidine–adamantane hybrids have been synthesized and evaluated for their anti-inflammatory activities, revealing the therapeutic potential of adamantane-based compounds (Kalita et al., 2015). Furthermore, adamantane's role in enhancing the efficacy of other pharmacologically active molecules has been demonstrated, providing insights into its utility in drug development and synthesis.
Material Science and Catalysis
In material science and catalysis, adamantane derivatives have contributed to advancements in polymerization processes and the development of new materials. For example, the synthesis and electrospinning of polycaprolactone using adamantane-based catalysts illustrate how these compounds can influence the properties of polymers and facilitate the creation of novel materials with desirable characteristics (Kouparitsas et al., 2019).
Propiedades
IUPAC Name |
1-adamantyl-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2OS/c1-20(2)12-17-13-23-5-3-4-21(17)18(22)19-9-14-6-15(10-19)8-16(7-14)11-19/h14-17H,3-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIYMGVSLLMORT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-cyanophenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide](/img/structure/B2361017.png)
![8-isobutyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361019.png)


![4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2361026.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2361027.png)
![5-(4-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2361028.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2361031.png)